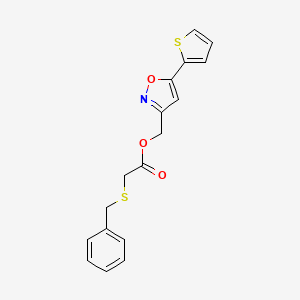

![molecular formula C17H17NO4S3 B2888944 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido CAS No. 2097856-90-9](/img/structure/B2888944.png)

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

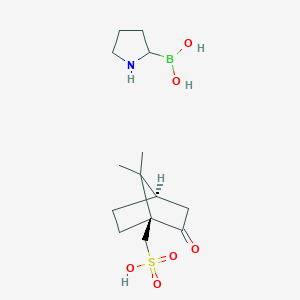

The compound “2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido” is a complex organic molecule. It contains a bithiophene group, which is a system of two thiophene rings fused together . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound also contains a methoxyphenyl group, which consists of a phenyl group (a ring of six carbon atoms, akin to benzene) with a methoxy group (-O-CH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The bithiophene and methoxyphenyl groups would likely contribute to the compound’s overall shape and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bithiophene could potentially undergo electrophilic aromatic substitution reactions . The methoxy group might be susceptible to reactions with strong acids or bases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Polymeric Materials for Energy Storage and Conversion

- Improved Performance of Sulfonated Polymers : A study by Yuan et al. (2020) on novel sulfonated poly(arylene ether sulfone) copolymers demonstrates their application in energy conversion devices, specifically fuel cells. These materials show high ion exchange capacities and conductivity, making them superior to commercially available membranes for fuel cells, due to their densely sulfonated pendant groups and excellent microphase separation (Yuan et al., 2020).

Environmental Applications

- Desulfurization of Petroleum Compounds : Kobayashi et al. (2000) researched the desulfurization capabilities of Rhodococcus erythropolis, which can process dibenzothiophene and benzothiophene derivatives by specifically cleaving their carbon-sulfur bonds. This work has implications for reducing sulfur content in fossil fuels, improving their environmental profile (Kobayashi et al., 2000).

Material Science and Engineering

- Hole-Transporting Materials for Solar Cells : Li et al. (2014) introduced electron-rich molecules based on thiophene cores for use as hole-transporting materials (HTMs) in perovskite solar cells. Their study demonstrates the potential of thiophene derivatives for achieving high efficiency in solar energy conversion, indicating a promising application area for similar compounds (Li et al., 2014).

Analytical and Environmental Chemistry

- Biodesulfurization Monitoring : MacPherson et al. (1998) used SPME/GC-MS to monitor metabolites in the biodesulfurization of model organosulfur compounds found in bitumen, such as dibenzothiophene. This research highlights the analytical approaches to understanding and optimizing microbial desulfurization processes for environmental applications (MacPherson et al., 1998).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S3/c1-22-13-5-2-3-7-17(13)25(20,21)18-11-12(19)14-8-9-16(24-14)15-6-4-10-23-15/h2-10,12,18-19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODUCXQGNZGLEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2888863.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2888864.png)

![1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B2888865.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2888868.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)